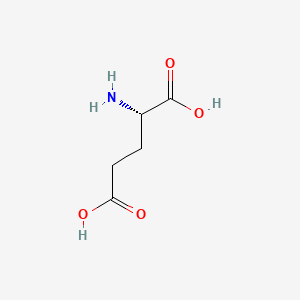
L-glutamic acid
概要
説明
L-glutamic acid is an alpha-amino acid that is used by almost all living beings in the biosynthesis of proteins. It is a non-essential amino acid for humans, meaning that the human body can synthesize it. This compound is also the most abundant excitatory neurotransmitter in the vertebrate nervous system and serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA) in GABAergic neurons .
作用機序
Target of Action
Glutamic acid, also known as glutamate, primarily targets glutamate receptors in the brain . These receptors are categorized into two types: ionotropic and metabotropic . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . These receptors play a crucial role in transmitting signals in the brain, contributing to learning and memory .
Mode of Action
Glutamate interacts with its targets, the glutamate receptors, by binding to them and activating them . This activation triggers a series of events leading to the transmission of signals in the brain . . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .
Biochemical Pathways
Glutamate is involved in several biochemical pathways. It is synthesized from α-ketoglutarate, an intermediate molecule generated during the Krebs Cycle . Glutamate can also be synthesized from glutamine in the central nervous system through the glutamate-glutamine cycle . Furthermore, glutamate plays a role in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in GABAergic neurons .
Pharmacokinetics
Glutamic acid exhibits rapid absorption and elimination in the body . There is no significant change in the baseline (pre-dose) glutamic acid concentration throughout its use, indicating no drug accumulation . Its pharmacokinetics can be best described by a one-compartment model with first-order kinetics .
Result of Action
The action of glutamic acid has profound effects at the molecular and cellular levels. As the most abundant excitatory neurotransmitter in the vertebrate nervous system, glutamate regulates appetite, thinking (cognition), increases gut motility, optimizes learning, modulates memory, improves libido, decreases sleep, and contributes to oxidative stress . It also helps nerve cells in the brain send and receive information from other cells .
Action Environment
The action, efficacy, and stability of glutamic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the form in which glutamic acid exists. Under physiological conditions (pH 7), glutamic acid is almost always glutamate, as it loses its positive charge and exists mostly in its negatively charged form . This is important as glutamate is the form that is abundant in the human body and plays a vital role in the central nervous system .
生化学分析
Biochemical Properties
Glutamic acid participates in several biochemical reactions. It interacts with enzymes such as glutamate dehydrogenase and glutamate synthase, which are involved in its synthesis and degradation . Glutamic acid also interacts with various proteins and biomolecules, contributing to the structure and function of these molecules .
Cellular Effects
Glutamic acid influences various types of cells and cellular processes. It plays a crucial role in cell signaling pathways, particularly in the nervous system where it acts as a neurotransmitter . Glutamic acid also impacts gene expression and cellular metabolism, influencing the production of other amino acids and the energy production process .
Molecular Mechanism
At the molecular level, glutamic acid exerts its effects through binding interactions with biomolecules and enzymes. It can activate or inhibit enzymes, influencing the rate of biochemical reactions . Glutamic acid also influences gene expression, impacting the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glutamic acid can change over time. It is a stable molecule, but it can degrade under certain conditions . Long-term effects of glutamic acid on cellular function have been observed in in vitro and in vivo studies .
Metabolic Pathways
Glutamic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels . Glutamic acid is a key player in the citric acid cycle, playing a crucial role in energy production .
Transport and Distribution
Glutamic acid is transported and distributed within cells and tissues through specific transporters. It can bind to proteins, influencing its localization or accumulation . The distribution of glutamic acid is crucial for its function, particularly in the nervous system where it acts as a neurotransmitter .
Subcellular Localization
Glutamic acid is localized in various subcellular compartments. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of glutamic acid is crucial for its function, influencing its activity and interactions with other molecules .
準備方法
Synthetic Routes and Reaction Conditions: L-glutamic acid can be synthesized through various methods. One common method involves the reductive amination of alpha-ketoglutarate with free ammonium ions, catalyzed by NADP-dependent glutamate dehydrogenase . This reaction occurs in the tricarboxylic acid (TCA) cycle, where alpha-ketoglutarate is formed via citrate, isocitrate, and alpha-ketoglutaric acid .
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process can be carried out in one or two stages. In the one-stage process, a single microorganism is used to convert substrates like glucose into this compound. In the two-stage process, alpha-ketoglutaric acid is produced by one microorganism and then converted into this compound by another . Factors such as carbon source, nitrogen source, growth factors, oxygen supply, and pH of the medium significantly affect the fermentation process .
化学反応の分析
Types of Reactions: L-glutamic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-oxoglutarate, ammonia, and hydrogen peroxide.
Reduction: It can be reduced to form gamma-aminobutyric acid (GABA) through the action of glutamate decarboxylase.
Substitution: this compound can participate in substitution reactions, such as the formation of its amide derivative, L-glutamine.
Common Reagents and Conditions:
Oxidation: Requires oxygen and water, catalyzed by L-glutamate oxidase.
Reduction: Requires the enzyme glutamate decarboxylase.
Substitution: Involves ammonia or amine derivatives.
Major Products:
Oxidation: 2-oxoglutarate, ammonia, and hydrogen peroxide.
Reduction: Gamma-aminobutyric acid (GABA).
Substitution: L-glutamine.
科学的研究の応用
L-glutamic acid has a wide range of applications in scientific research:
類似化合物との比較
L-glutamic acid is often compared with similar compounds such as:
L-glutamine: An amide derivative of this compound, used as a nitrogen carrier and energy source.
Gamma-aminobutyric acid (GABA): A reduction product of this compound, functioning as an inhibitory neurotransmitter.
Alpha-ketoglutarate: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual role as both an amino acid in protein synthesis and a neurotransmitter in the nervous system .
特性
| Glutamate activates both ionotropic and metabotropic glutamate receptors. The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors. Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead it is converted into L-glutamine, which the brain uses for fuel and protein synthesis. It is conjectured that glutamate is involved in cognitive functions like learning and memory in the brain, though excessive amounts may cause neuronal damage associated in diseases like amyotrophic lateral sclerosis, lathyrism, and Alzheimer's disease. Also, the drug phencyclidine (more commonly known as PCP) antagonizes glutamate at the NMDA receptor, causing behavior reminiscent of schizophrenia. Glutamate in action is extremely difficult to study due to its transient nature. | |
CAS番号 |
25513-46-6 |
分子式 |
C5H8NNaO4 |
分子量 |
169.11 g/mol |
IUPAC名 |
sodium;2-amino-5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H9NO4.Na/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+1/p-1 |
InChIキー |
LPUQAYUQRXPFSQ-UHFFFAOYSA-M |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
異性体SMILES |
C(CC(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)[O-])N.[Na+] |
沸点 |
Sublimes at 175 °C |
Color/Form |
Orthorhombic plates from dilute alcohol |
密度 |
1.538 g/cu cm at 20 °C |
melting_point |
213 °C (OECD Guideline 102 (Melting point / Melting Range)) |
| 56-86-0 6106-04-3 |
|
物理的記述 |
White powder; [Sigma-Aldrich MSDS] |
ピクトグラム |
Corrosive |
関連するCAS |
25513-46-6 138-15-8 (unspecified hydrochloride) 16690-92-9 (di-hydrochloride salt) 19238-49-4 (unspecified calcium salt) 19473-49-5 (mono-potassium salt) 24595-14-0 (unspecified potassium salt) 55695-80-2 (mono-lithium salt) 7558-63-6 (mono-ammonium salt) |
配列 |
E |
賞味期限 |
Stable under recommended storage conditions. /L-Glutamic acid hydrochloride/ |
溶解性 |
27.5 [ug/mL] (The mean of the results at pH 7.4) Sparingly soluble in water; practically insoluble in ethanol or ether In water, 8570 mg/L at 25 °C Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents. 8.57 mg/mL Slight soluble in water and ether Insoluble (in ethanol) |
同義語 |
Aluminum L Glutamate Aluminum L-Glutamate D Glutamate D-Glutamate Glutamate Glutamate, Potassium Glutamic Acid Glutamic Acid, (D)-Isomer L Glutamate L Glutamic Acid L-Glutamate L-Glutamate, Aluminum L-Glutamic Acid Potassium Glutamate |
蒸気圧 |
Vapor pressure: 1.7X10-8 mm Hg at 25 °C /Extrapolated from liquid-phase temperatures to a solid at 25 °C/ <1.10X10-5 mm Hg at 20 °C (OECD Guideline 104 (Vapor Pressure Curve)) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


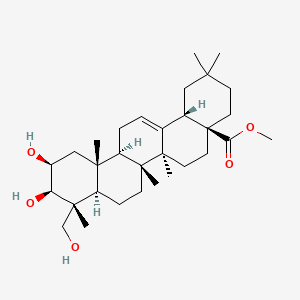
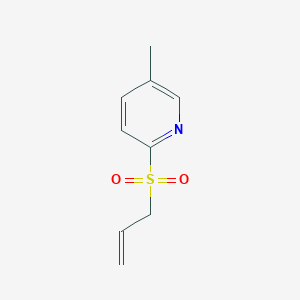
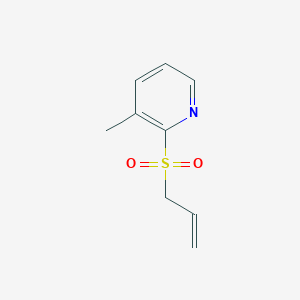
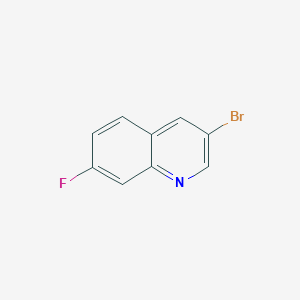
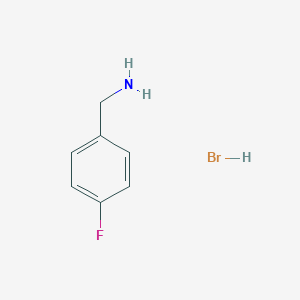
![[Rucl(P-cymene)((S)-tolbinap)]CL](/img/structure/B3028580.png)
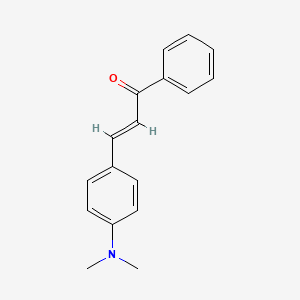
![1-(3,4-dihydroxyphenyl)-3-[2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-6-(hydroxymethyl)-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxin-3-yl]propan-1-one](/img/structure/B3028583.png)

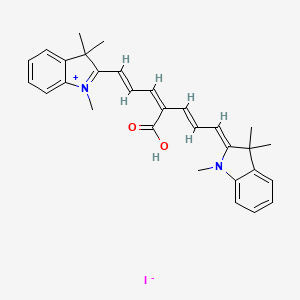
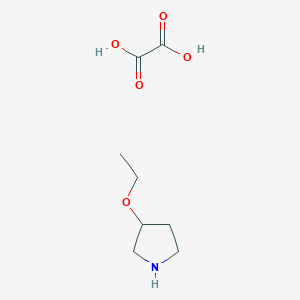
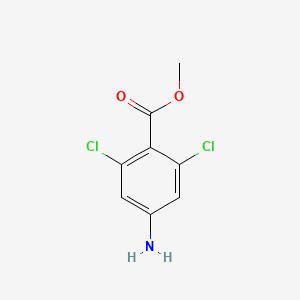
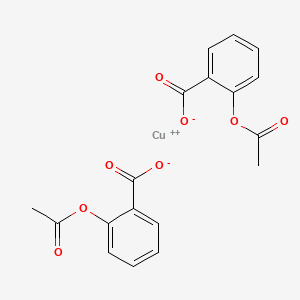
![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)
